2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl
Description
2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring. The dihydrochloride (2HCl) salt form enhances its solubility and stability, making it suitable for pharmacological applications. This compound is notable for its role as a serotonin (5-HT) receptor ligand, particularly targeting 5-HT₁B and 5-HT₁A subtypes . Its synthesis typically involves condensation reactions under acidic conditions, as seen in analogues like Norbo-19 and Norbo-20, which utilize 1-(3-(trifluoromethyl)phenyl)piperazine as a precursor .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;;/h1-3,6,10,15-16H,4-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVULELLCWIDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl typically involves the following steps:
Trifluoromethylation: The starting material, phenyl piperazine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 3-position of the phenyl ring.
Purification: The resulting trifluoromethylated phenyl piperazine is purified to remove any impurities.
Acidification: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-[3-(trifluoromethyl)phenyl]piperazine 2HCl reveals significant therapeutic potential in various domains:
- Analgesic Properties : Research indicates that this compound exhibits valuable analgesic effects. In animal studies, it has shown to be more effective than traditional analgesics like metamizole sodium, with fewer side effects .
- Anticancer Activity : The compound has been investigated for its potential in cancer treatment. Studies have demonstrated its efficacy in inhibiting the growth of various human cancer cell lines, including pancreatic cancer cells .
- Liver Disease Treatment : Another notable application is its use as a therapeutic agent for liver diseases. It has been shown to inhibit lipid peroxidation and demonstrate protective effects against liver damage caused by carbon tetrachloride .
Synthetic Approaches
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Ring : The initial step involves constructing the piperazine ring, which serves as the core structure for the compound.
- Introduction of Trifluoromethyl Group : The trifluoromethyl group is introduced through specific reactions that enhance the compound's lipophilicity and biological activity.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt form to improve solubility and stability for pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Case Study on Analgesic Efficacy : In a comparative study, the analgesic efficacy of this compound was tested against standard analgesics. Results indicated that it provided comparable or superior pain relief with a significantly lower incidence of side effects, making it a promising candidate for further development as an analgesic drug .
- Anticancer Screening : A focused library of piperazine derivatives, including this compound, was synthesized and screened against multiple cancer cell lines. The compound exhibited potent cytotoxicity, particularly against pancreatic cancer cells, suggesting its potential role in cancer therapy .
- Liver Protection Studies : In vivo experiments demonstrated that this compound could effectively reduce liver enzyme levels associated with liver injury, indicating its protective role against hepatotoxicity .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
- 1-(3-Methoxyphenyl)piperazine: Features a methoxy (-OCH₃) group at the 3-position. Synthesized via reductive amination and acidic hydrolysis (e.g., Scheme 1 in ).
- 1-(3-Chlorophenyl)piperazine : Substitutes -CF₃ with -Cl. This modification increases electron-withdrawing effects but reduces steric bulk, leading to variable 5-HT₁B receptor activity .
- 1-(2-Methoxyphenyl)piperazine hydrochloride : The ortho-methoxy group induces steric hindrance, which may decrease receptor binding affinity compared to para- or meta-substituted analogues .
Salt Forms and Physicochemical Properties
- Dihydrochloride Salts : The 2HCl form in the target compound improves aqueous solubility (e.g., ~93% yield in ) compared to free bases. Similar trends are observed in 1-(5-chloro-2-methoxyphenyl)piperazine hydrochloride, where HCl enhances stability for storage and dosing .
Pharmacological Profiles
Receptor Affinity and Selectivity
- 5-HT₁B Agonism: The trifluoromethyl group in 2-[3-(CF₃)phenyl]piperazine 2HCl confers high 5-HT₁B affinity, producing antinociceptive effects at 25 μg (intrathecal dose) in rat models . In contrast, 1-(3-chlorophenyl)piperazine exhibits mixed excitatory/inhibitory effects on sympathetic nerve discharge due to lower selectivity .
- 5-HT₁A Activity : Unlike 8-hydroxy-DPAT (a pure 5-HT₁A agonist), the target compound shows dual 5-HT₁A/5-HT₁B activity, contributing to its complex cardiovascular effects (e.g., hypotension and bradycardia) .
Table 2: Pharmacological Comparison
Therapeutic Potential
- Antinociception: The target compound outperforms 5-HT₂ agonists (e.g., MK212) in pain models, with effects blocked by 5-HT₁A antagonists like spiperone .
Analytical and Stability Considerations
- Extraction and Detection : Methods for similar compounds (e.g., BADGE·2HCl in ) use SPE/HPLC-MS/MS with LOQs as low as 0.5 μg/L, suggesting applicability for quantifying the target compound in biological matrices .
- Degradation : The -CF₃ group enhances metabolic stability compared to -OCH₃ or -Cl substituents, as seen in pharmacokinetic studies of related ureido-phenylthiazole derivatives .
Biological Activity
2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its efficacy in different assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a trifluoromethyl group on a phenyl ring, which enhances its lipophilicity and may affect receptor binding.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antagonist for several receptors, including serotonin and histamine receptors. Below are key findings from recent research.
Receptor Affinity and Antagonistic Activity
-
Histamine H3 Receptor Antagonism :
- The compound has shown significant antagonistic activity against the histamine H3 receptor. In vitro studies have indicated that it exhibits high affinity (pA2 values ranging from 8.49 to 8.43) towards this receptor, suggesting its potential use in treating conditions like obesity and cognitive disorders associated with H3 receptor modulation .
-
Serotonin Receptor Interactions :
- Investigations into the compound's interaction with serotonin receptors revealed that it acts as an agonist for the 5-HT1A receptor. The potency of various derivatives was assessed using functional assays, indicating that modifications to the piperazine structure can enhance or diminish receptor affinity .
Efficacy in Cancer Models
The anticancer potential of this compound was evaluated across several cancer cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15.59 | Moderate activity observed |
| U87 (Glioblastoma) | >50 | No significant activity |
| MiaPaCa-2 (Pancreatic) | >50 | No notable activity |
| HCT116 (Colon) | 24.44 | Resistance noted against tested inhibitors |
These results suggest that while the compound may exhibit moderate efficacy against certain cancer types, it lacks activity against others, indicating a selective profile that warrants further investigation .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuropsychiatric Disorders :
- Antitumor Activity :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for obtaining high-purity 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl?
- Methodological Answer : A two-step approach is recommended:
Nucleophilic substitution : React 3-(trifluoromethyl)aniline with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
Salt formation : Treat the freebase with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ethyl acetate to achieve >95% purity.
Key parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C (step 1) |
| Reaction Time | 12–24 hours (step 1) |
| Solvent System | Ethanol/ethyl acetate (step 2) |
| Yield improvements (up to 78%) are achieved using CuSO₄·5H₂O and sodium ascorbate as catalysts, as demonstrated in analogous piperazine syntheses . |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm structural integrity in deuterated DMSO (δ 2.8–3.5 ppm for piperazine protons; δ 120–130 ppm for CF₃ aromatic carbons).
- HPLC-MS : Employ a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 231.1).
- Elemental Analysis : Validate stoichiometry (C: 43.7%, H: 4.6%, N: 11.3%).
Gas chromatography (GC) with flame ionization detection is less effective due to the compound’s thermal instability .
Advanced Research Questions
Q. How can computational modeling predict the receptor-binding affinity of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using:
- Target receptors : 5-HT₁A/2C serotonin or dopamine D₂ receptors, where trifluoromethyl groups enhance hydrophobic interactions.
- Parameters : Grid box centered on ligand-binding pockets (20 ų), Lamarckian genetic algorithm (100 runs).
Validate predictions with radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A). Computational studies on analogous compounds suggest the CF₃ group increases binding entropy by 1.5–2.0 kcal/mol .
Q. How should researchers address discrepancies in reported pharmacological data for piperazine derivatives?
- Methodological Answer : Follow a systematic framework:
Batch Analysis : Compare purity (HPLC), salt form (FT-IR), and stereochemistry (chiral HPLC) across studies.
Receptor Profiling : Use standardized assays (e.g., CEREP panel) to minimize variability in IC₅₀ measurements.
Theoretical Alignment : Cross-reference results with QSAR models to identify outliers (e.g., logP vs. activity trends).
For example, conflicting D₂ receptor affinities may arise from differences in radioligand concentrations (1 nM vs. 5 nM) or buffer pH .
Q. What strategies improve the stability of this compound under experimental conditions?
- Methodological Answer :
- Storage : -20°C in sealed, argon-flushed vials (degradation <5% over 6 months).
- In vitro use : Prepare fresh solutions in pH 7.4 PBS with 0.1% ascorbic acid to prevent oxidation.
Stability data for related compounds:
| Condition | Degradation Rate (24h) |
|---|---|
| Aqueous solution | 15–20% |
| Dry, argon atmosphere | <2% |
| LC-MS monitoring is critical to detect decomposition products (e.g., freebase formation) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
